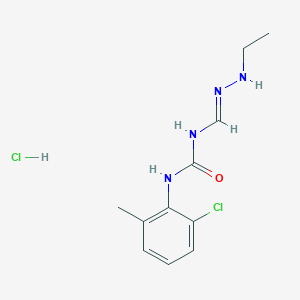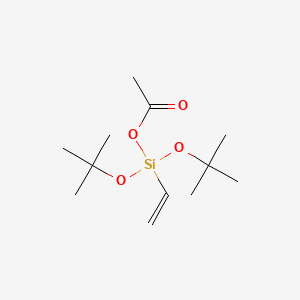
Vinyldi-tert-butoxyacetoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinyldi-tert-butoxyacetoxysilane is a specialized organosilicon compound known for its unique chemical properties and applications. It is characterized by the presence of vinyl, tert-butoxy, and acetoxy groups attached to a silicon atom. This compound is used in various fields, including materials science, organic synthesis, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of vinyldi-tert-butoxyacetoxysilane typically involves the reaction of vinylsilane with tert-butyl alcohol and acetic anhydride. The reaction is catalyzed by a strong acid, such as sulfuric acid, under controlled temperature conditions. The process can be summarized as follows:
Vinylsilane + tert-butyl alcohol + acetic anhydride → this compound + by-products: .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the target product. The process involves:
Mixing reactants in a large reactor: .
Maintaining the reaction temperature and pressure: .
Purifying the product through distillation or crystallization: .
Analyse Des Réactions Chimiques
Types of Reactions: Vinyldi-tert-butoxyacetoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated compounds or organometallic reagents.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Vinyldi-tert-butoxyacetoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and biomedical coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of vinyldi-tert-butoxyacetoxysilane involves its interaction with various molecular targets. The vinyl group allows for polymerization and cross-linking reactions, while the tert-butoxy and acetoxy groups provide stability and reactivity. The compound can form strong bonds with substrates, enhancing the properties of the final product.
Comparaison Avec Des Composés Similaires
Vinyltrimethoxysilane: Similar in structure but with methoxy groups instead of tert-butoxy and acetoxy groups.
Vinyltriethoxysilane: Contains ethoxy groups, offering different reactivity and properties.
Vinyltriacetoxysilane: Features three acetoxy groups, providing higher reactivity in certain applications.
Uniqueness: Vinyldi-tert-butoxyacetoxysilane is unique due to its combination of vinyl, tert-butoxy, and acetoxy groups, which provide a balance of stability and reactivity. This makes it suitable for specialized applications where other similar compounds may not perform as effectively.
Propriétés
Numéro CAS |
64426-39-7 |
|---|---|
Formule moléculaire |
C12H24O4Si |
Poids moléculaire |
260.40 g/mol |
Nom IUPAC |
[ethenyl-bis[(2-methylpropan-2-yl)oxy]silyl] acetate |
InChI |
InChI=1S/C12H24O4Si/c1-9-17(14-10(2)13,15-11(3,4)5)16-12(6,7)8/h9H,1H2,2-8H3 |
Clé InChI |
ZKWBDADTTKTUJM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O[Si](C=C)(OC(C)(C)C)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide](/img/structure/B14500587.png)
![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)
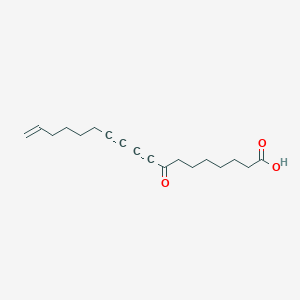
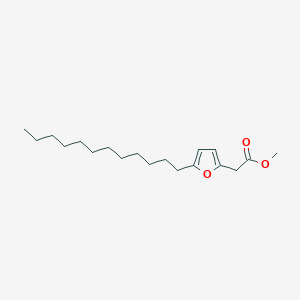

![2-Hydroxyspiro[4.5]deca-2,7-dien-1-one](/img/structure/B14500626.png)
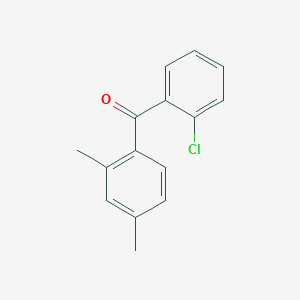

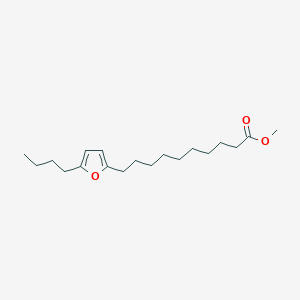
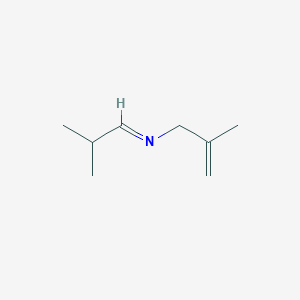
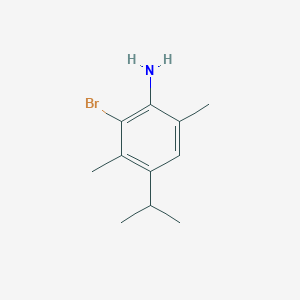
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)

